molecular formula C16H13NOS B12593902 Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one CAS No. 634153-14-3

Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one

Cat. No.: B12593902
CAS No.: 634153-14-3
M. Wt: 267.3 g/mol
InChI Key: KLRUXWXQKBUPID-UHFFFAOYSA-N
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Description

Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures. The presence of both pyrrolidine and thioxanthene moieties in its structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one typically involves multi-component reactions. One common method is the [3+2] cycloaddition reaction of azomethine ylides with suitable dipolarophiles. Azomethine ylides can be generated in situ from the reaction of isatin with amino acids such as sarcosine or proline . The reaction is usually carried out in the presence of a catalyst under mild heating conditions to achieve good yields.

Industrial Production Methods

Industrial production of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The deposition method and mild heating are crucial factors for product formation .

Chemical Reactions Analysis

Types of Reactions

Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one involves its interaction with specific molecular targets and pathways. The compound’s rigid spirocyclic structure allows it to fit into binding sites of enzymes and receptors, thereby modulating their activity. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[pyrrolidine-3,9’-[9H]thioxanthen]-5-one stands out due to the presence of the thioxanthene moiety, which imparts unique electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with enhanced performance and specificity.

Properties

CAS No.

634153-14-3

Molecular Formula

C16H13NOS

Molecular Weight

267.3 g/mol

IUPAC Name

spiro[pyrrolidine-4,9'-thioxanthene]-2-one

InChI

InChI=1S/C16H13NOS/c18-15-9-16(10-17-15)11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16/h1-8H,9-10H2,(H,17,18)

InChI Key

KLRUXWXQKBUPID-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NCC12C3=CC=CC=C3SC4=CC=CC=C24

Origin of Product

United States

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